5-(Phenylsulfinyl)-1H-benzimidazol-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
6-(benzenesulfinyl)-1H-benzimidazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3OS/c14-13-15-11-7-6-10(8-12(11)16-13)18(17)9-4-2-1-3-5-9/h1-8H,(H3,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWVYUWQPDMROLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)C2=CC3=C(C=C2)N=C(N3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30989435 | |
| Record name | 5-(Benzenesulfinyl)-1,3-dihydro-2H-benzimidazol-2-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30989435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69489-26-5 | |
| Record name | 5-(Phenylsulfinyl)-1H-benzimidazol-2-amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069489265 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(Benzenesulfinyl)-1,3-dihydro-2H-benzimidazol-2-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30989435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(PHENYLSULFINYL)-1H-BENZIMIDAZOL-2-AMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZR38Z38HB3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Linker Modification:in Many Benzimidazole Derivatives, a Linker Connects the Core Structure to Another Moiety. the Length, Flexibility, and Chemical Nature of This Linker Are Critical for Optimal Positioning of the Molecule Within the Binding Site of the Target.
The following interactive table provides examples of how structural modifications on the benzimidazole (B57391) scaffold can influence inhibitory activity against various enzyme targets.
Data compiled from various studies on benzimidazole derivatives as enzyme inhibitors. researchgate.netnih.govacs.orgnih.gov
Computational and Theoretical Investigations
Molecular Docking Studies
Following extensive and targeted searches of scientific literature, no specific molecular docking studies focusing solely on the compound 5-(Phenylsulfinyl)-1H-benzimidazol-2-amine were identified. The available research literature primarily details computational analyses of its parent compound, oxfendazole (B1322), and other benzimidazole (B57391) derivatives. Due to the strict requirement to only include information directly pertaining to this compound, the following sections on Ligand-Target Interaction Profiling and Binding Mode and Affinity Prediction Methodologies could not be populated with specific data.
Ligand-Target Interaction Profiling
No published studies were found that specifically profile the ligand-target interactions of this compound at a molecular level.
Binding Mode and Affinity Prediction Methodologies
There is no available information in the reviewed literature detailing the specific computational methodologies used to predict the binding mode and affinity of this compound.
Structure Activity Relationship Sar and Structural Modification Studies
Impact of Benzimidazole (B57391) Substitution Patterns on Molecular Recognition
The benzimidazole core is a privileged scaffold in medicinal chemistry, largely due to its ability to engage in various non-covalent interactions with biological targets. researchgate.netisca.me The substitution pattern on this bicyclic system is a key determinant of its interaction profile.
Influence of the 2-Amino Group on Interaction Specificity
The 2-amino group is a crucial functional group that significantly influences the binding specificity of benzimidazole derivatives. Its primary role is to act as both a hydrogen bond donor and acceptor, allowing for specific and directional interactions within a receptor's binding site. nih.govresearchgate.net The nitrogen atoms of the amino group can form hydrogen bonds with amino acid residues such as aspartate and glutamate, or with backbone carbonyls, which is a common interaction mode for benzimidazole-based compounds binding to protein targets. nih.govnih.gov
Studies on 2-aminobenzimidazole (B67599) have shown that it readily forms intermolecular hydrogen bonds, leading to the formation of stable dimeric or oligomeric structures. chem-soc.siresearchgate.net This inherent capability for hydrogen bonding is fundamental to its molecular recognition properties. In the context of a receptor, the 2-amino group can orient the entire molecule to achieve an optimal binding conformation. For instance, in complexes with enzymes, the 2-amino group has been observed to donate a hydrogen bond to a water molecule which, in turn, interacts with key residues in the active site, stabilizing the enzyme-inhibitor complex. nih.gov The capacity of this group to establish a network of hydrogen bonds is a determinant factor for the compound's biological activity. researchgate.net
Effects of Substituents on the Benzene (B151609) Ring on Interaction Potency
Substituents on the benzene portion of the benzimidazole ring, particularly at the 5-position where the phenylsulfinyl group is located, have a profound impact on interaction potency. The nature of these substituents—whether they are electron-donating or electron-withdrawing, bulky or compact—alters the electronic and steric profile of the entire molecule. rroij.com
For benzimidazole derivatives, structure-activity relationship studies have consistently shown that the electronic properties of substituents at the C5 position significantly contribute to biological activity. nih.gov A study on benzimidazoles with different substituents at the 5-position revealed a clear relationship between the substituent's nature and its activity. For example, having a hydrogen at the 5-position was found to be more beneficial for certain antifungal activities than having electron-withdrawing groups like -COOH or -SO3H. nih.gov This suggests that the electronic landscape of the benzimidazole ring is finely tuned for optimal interaction with its target. Introducing substituents can alter the pKa of the benzimidazole nitrogens, affecting their protonation state and ability to participate in hydrogen bonding or ionic interactions. researchgate.net
The following table summarizes the observed effects of different substituents at the 5-position on the activity of benzimidazole derivatives, based on findings from various studies.
| Substituent at C5 | Electronic Effect | General Impact on Potency | Reference(s) |
| -H | Neutral | Often serves as a baseline; can be more effective than EWGs | nih.gov |
| -SO3H | Strong Electron-Withdrawing | Tends to decrease activity in some contexts | nih.gov |
| -COOH | Electron-Withdrawing | Can decrease or unfavorably affect activity | nih.gov |
| -SO2-Aryl | Electron-Withdrawing | Can confer good selectivity for certain receptors | nih.gov |
| Hydrophilic groups | Polar | May lead to a loss of activity if it disrupts hydrophobic interactions | researchgate.net |
Role of the Phenylsulfinyl Moiety in Mediating Molecular Interactions
The phenylsulfinyl moiety at the 5-position is a defining feature of the compound, introducing chirality and specific electronic and steric characteristics that are pivotal for its molecular interactions.
Stereochemical Influence of the Sulfinyl Chiral Center on Recognition
The sulfur atom in the sulfinyl group is a stereogenic center, meaning 5-(Phenylsulfinyl)-1H-benzimidazol-2-amine exists as a racemic mixture of two enantiomers, (R)- and (S)-. wikipedia.orgncats.io The three-dimensional arrangement of the groups around this chiral center can lead to significant differences in how each enantiomer interacts with a chiral biological target, such as a protein receptor or enzyme. nih.govnih.gov This stereoselectivity is a well-documented phenomenon for sulfoxide-containing drugs. researchgate.netontosight.ai
While direct comparative studies on the enantiomers of this compound are not widely available, research on the closely related anthelmintic drug oxfendazole (B1322) (which has a methylcarbamate group at the C2 position instead of an amino group) provides valuable insights. A study comparing the (+) and (-) isomers of oxfendazole against the filarial nematode Litomosoides sigmodontis found no statistically significant differences in their macrofilaricidal efficacy. frontiersin.orgresearchgate.net Both isomers and the racemic mixture demonstrated comparable activity in reducing adult worm burden. frontiersin.orgresearchgate.net However, the study did note that the (-) isomer was metabolized to the inactive sulfone metabolite at a higher rate. frontiersin.orgresearchgate.net This indicates that while the stereochemistry at the sulfur atom may not drastically affect the intrinsic activity for this specific target, it can influence the compound's pharmacokinetic profile. For other biological targets, the difference in activity between enantiomers can be substantial, as the precise spatial orientation of the phenyl group and the sulfoxide (B87167) oxygen is critical for fitting into a well-defined binding pocket. nih.govrsc.org
Electronic and Steric Effects of the Sulfinyl Group
The sulfinyl group imparts distinct electronic and steric properties to the molecule. Electronically, the S=O group is polar and acts as an electron-withdrawing group, influencing the electron density of the benzimidazole ring system. This electronic pull can affect the acidity of the benzimidazole N-H protons and the basicity of the non-protonated nitrogen, thereby modulating its ability to form hydrogen bonds. researchgate.net The sulfinyl oxygen is a potent hydrogen bond acceptor, providing an additional point of interaction with a biological target. nih.gov
Sterically, the phenylsulfinyl group is bulky. This size and shape can either be beneficial, promoting favorable van der Waals interactions within a large binding pocket, or detrimental, causing steric hindrance that prevents optimal binding. mdpi.comunina.it The relative orientation of the phenyl ring and the sulfoxide oxygen can create a specific three-dimensional profile that is recognized by a receptor. The steric hindrance exerted by groups attached to the sulfur atom is known to stabilize the chiral center and can influence reaction pathways and molecular recognition. acs.org The interplay between the size of the substituent and the topology of the receptor site is a critical factor in determining binding affinity. unina.it
Conformational Analysis and its Relationship to Molecular Interactions
Molecular docking simulations of benzimidazoles in protein active sites reveal that the molecule adopts specific conformations to maximize favorable interactions. nih.gov The benzimidazole ring system is largely planar, but the substituents at the 2- and 5-positions can rotate. The torsional angles around the bond connecting the phenylsulfinyl group to the benzimidazole ring and the orientation of the 2-amino group are critical. These conformations determine the spatial presentation of key interaction points: the hydrogen-bonding 2-amino group, the hydrogen-bonding acceptor of the sulfinyl oxygen, and the hydrophobic surface of the phenyl ring.
The ability of the molecule to adopt a low-energy conformation that is complementary to the binding site is essential for high-affinity binding. This "bioactive conformation" allows for the simultaneous engagement of multiple interaction points. For instance, docking studies on benzimidazole inhibitors targeting E. coli DNA gyrase B showed that the compounds fit into the ATP binding site, forming key hydrogen bonds and hydrophobic interactions. mdpi.com The conformation that allows the 2-amino group to interact with a specific amino acid (like Asp73) while the rest of the molecule makes other favorable contacts would be strongly preferred. nih.govmdpi.com Therefore, the molecule's conformational preferences, dictated by the interplay of its internal steric and electronic factors, are a cornerstone of its molecular recognition capabilities. nih.gov
Quantitative Structure-Property Relationships (QSPR) related to molecular interactions
Quantitative Structure-Property Relationship (QSPR) studies are computational models that correlate the structural features of a molecule with its physicochemical properties and, by extension, its biological activity. For benzimidazole derivatives, QSPR models have been instrumental in identifying key molecular descriptors that govern their interactions with therapeutic targets. researchgate.net
While specific QSPR studies focused exclusively on this compound are not extensively documented in publicly available literature, the principles derived from studies on analogous benzimidazole structures provide valuable insights. Key molecular descriptors that are frequently found to be significant in QSPR models for this class of compounds include:
Lipophilicity (LogP): This parameter is crucial for membrane permeability and interaction with hydrophobic pockets in target proteins. A QSPR study on benzimidazole-based thiosemicarbazone derivatives as Aldose Reductase (ALR2) inhibitors revealed a strong correlation between higher LogP values and increased inhibitory activity, suggesting the importance of hydrophobicity for binding to the enzyme's active site. crpsonline.com
Topological Polar Surface Area (TPSA): TPSA is a descriptor that correlates with a molecule's hydrogen bonding potential and polarity. In the same study on ALR2 inhibitors, a lower TPSA was associated with better potency, indicating that reduced polarity can enhance activity. crpsonline.com
Electronic Properties: The electronic nature of substituents on the benzimidazole ring can significantly influence molecular interactions. Electron-donating or electron-withdrawing groups can alter the charge distribution of the molecule, affecting its ability to form hydrogen bonds, electrostatic interactions, and π-π stacking with the target protein. crpsonline.com
Steric Factors: The size and shape of the molecule and its substituents play a critical role in determining how well it fits into the binding site of a target.
The following interactive table presents data from a QSPR study on a series of benzimidazole derivatives, illustrating the relationship between molecular descriptors and biological activity.
Data adapted from a study on benzimidazole-based Aldose Reductase inhibitors. crpsonline.com
Design Principles for Modulating Specific Molecular Interactions
The design of benzimidazole derivatives with tailored molecular interactions is guided by several key principles. These principles are derived from SAR studies and are aimed at optimizing the binding affinity and selectivity of the compounds for their intended biological targets.
Advanced Research Directions and Emerging Methodologies
Development of Hybrid Systems and Conjugates Involving 5-(Phenylsulfinyl)-1H-benzimidazol-2-amine
The development of hybrid molecules and conjugates is a promising strategy in medicinal chemistry and materials science, aiming to combine the distinct properties of different molecular entities into a single compound. The benzimidazole (B57391) scaffold is a well-established pharmacophore found in numerous biologically active compounds. connectjournals.com Researchers are exploring the synthesis of hybrid systems by linking the this compound moiety with other functional molecules.
The 2-amino group of the benzimidazole ring serves as a convenient handle for synthetic modification, allowing for the covalent attachment of other molecules. For instance, it can be acylated or reacted with various electrophiles to form more complex structures. Research into related benzimidazole derivatives has shown the successful creation of hybrids with moieties such as piperazine (B1678402) and thiazole (B1198619) to explore enhanced biological activities. researchgate.net The phenylsulfinyl group also offers a site for potential modification, although it is the chirality of the sulfoxide (B87167) that is of primary interest in other applications.
These hybrid systems aim to:
Combine Pharmacophores: Integrate the properties of the benzimidazole sulfoxide with another bioactive agent to create a conjugate with a dual mode of action or improved pharmacological profile.
Enhance Targeting: Attach the molecule to a targeting moiety, such as a peptide or antibody, to direct its action to specific cells or tissues.
Develop Novel Materials: Incorporate the rigid, hydrogen-bonding benzimidazole structure into polymers or larger molecular frameworks to create materials with unique photophysical or self-assembly properties.
Studies on similar structures, such as 5-substituted-1-(phenylsulfonyl)-2-methylbenzimidazole derivatives, have demonstrated the potential of modifying the benzimidazole core to fine-tune pharmacological effects, such as anti-inflammatory and analgesic activities. nih.gov This highlights the general strategy of using the benzimidazole skeleton as a foundation for building more complex and functional hybrid molecules.
Supramolecular Chemistry and Self-Assembly Research of Benzimidazole Derivatives
Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. The structure of this compound is well-suited for participating in such interactions, making it and its derivatives interesting candidates for self-assembly research.
Key molecular features contributing to potential supramolecular assembly include:
Hydrogen Bonding: The benzimidazole ring contains both hydrogen bond donors (N-H) and acceptors (N), and the 2-amino group provides additional N-H donors. These sites can form extensive networks of intermolecular hydrogen bonds, a primary driving force for self-assembly.
π-π Stacking: The flat, aromatic benzimidazole ring system can stack upon one another through π-π interactions, contributing to the stability and order of supramolecular structures.
Dipole-Dipole Interactions: The polar sulfoxide group introduces a significant dipole moment, which can direct the orientation of molecules within an assembly.
Research in the broader field of peptide-based supramolecular chemistry has shown that small molecules designed with specific interaction motifs can self-assemble into complex nanostructures like nanofibers, ribbons, and hydrogels. nih.govub.edu Similarly, benzimidazole derivatives have the potential to form ordered assemblies such as liquid crystals or fibrous networks. These materials could find applications in areas like organic electronics, sensing, and biomaterials engineering. The ability to tune these interactions by modifying the substituents on the benzimidazole or phenyl ring could allow for precise control over the morphology and properties of the resulting supramolecular materials. mdpi.com
Applications in Asymmetric Catalysis, leveraging Sulfoxide Chirality
One of the most compelling advanced research directions for this compound involves its potential use in asymmetric catalysis. The sulfoxide group is a stereogenic center, meaning the molecule is chiral. Enantiomerically pure sulfoxides have emerged as a versatile class of chiral ligands for transition metal-catalyzed reactions. nih.gov
The utility of chiral sulfoxide ligands stems from several advantages:
Proximity of Chirality: The chiral sulfur atom is close to the potential metal-binding sites (the nitrogen atoms of the benzimidazole or the sulfoxide oxygen), allowing for effective transfer of chiral information to the metal center during a catalytic reaction. nih.gov
Hemilabile Coordination: The sulfoxide can coordinate to a metal center through either the sulfur or the oxygen atom. This ability to switch coordination modes can be beneficial in different steps of a catalytic cycle. nih.gov
Tunable Properties: The electronic and steric properties of the ligand can be readily modified by changing the substituents on the phenyl ring or the benzimidazole core.
Derivatives of this compound could be developed as novel bidentate or tridentate ligands for a variety of metal-catalyzed asymmetric transformations. The combination of the "soft" sulfur atom and the "hard" nitrogen atoms of the benzimidazole ring makes them suitable for coordinating with a range of transition metals, such as palladium, rhodium, and copper.
| Reaction Type | Metal Catalyst | Bond Formed | Potential Advantage of Sulfoxide Ligand |
|---|---|---|---|
| Allylic Alkylation | Palladium (Pd) | C-C, C-N, C-O | Effective control of enantioselectivity through hemilabile coordination. |
| Conjugate Addition | Rhodium (Rh), Copper (Cu) | C-C | Proximity of the chiral sulfoxide to the metal center can induce high stereocontrol. |
| Cycloaddition Reactions | Various | C-C | Rigid benzimidazole backbone can create a well-defined chiral pocket. nih.gov |
| Hydrogenation / Transfer Hydrogenation | Ruthenium (Ru), Iridium (Ir) | C-H | Modulation of electronic properties to tune catalyst activity and selectivity. |
The synthesis of enantiopure sulfinyl compounds is a critical prerequisite for this application, and modern methods are continually being developed to achieve this efficiently. acs.orgresearchgate.net
Development of Novel Spectroscopic and Computational Techniques for Benzimidazole and Sulfoxide Characterization
Advancements in analytical and computational methods are crucial for understanding the structure, properties, and behavior of complex molecules like this compound. Research in this area focuses on both refining experimental techniques and developing more accurate theoretical models.
Spectroscopic Techniques: Standard techniques such as FT-IR, UV-Vis, and NMR spectroscopy are routinely used for structural elucidation. nih.gov Advanced spectroscopic methods, including two-dimensional NMR (COSY, HSQC, HMBC) and solid-state NMR, can provide deeper insights into the precise 3D structure, conformation, and intermolecular interactions in supramolecular assemblies. Chiroptical techniques, such as Circular Dichroism (CD) spectroscopy, are essential for characterizing the stereochemistry of the sulfoxide group and for studying chiral recognition processes.
Computational Techniques: Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for studying benzimidazole derivatives. researchgate.net These methods allow for the prediction of a wide range of molecular properties before a compound is ever synthesized.
| Technique | Information Obtained | Relevance to this compound |
|---|---|---|
| Density Functional Theory (DFT) | Optimized molecular geometry, vibrational frequencies (IR/Raman), electronic properties (HOMO-LUMO), reaction pathways. researchgate.net | Predicts spectroscopic signatures, explains reactivity, and helps design new derivatives. |
| Nuclear Magnetic Resonance (NMR) | Connectivity of atoms (¹H, ¹³C), spatial proximity of nuclei (NOESY), conformation. researchgate.net | Confirms chemical structure and provides information on solution-state conformation. |
| FT-IR and FT-Raman Spectroscopy | Vibrational modes of functional groups (N-H, C=N, S=O). researchgate.net | Identifies key functional groups and can probe hydrogen bonding interactions. |
| Molecular Docking | Binding mode and affinity of a ligand to a biological target. researchgate.net | Predicts potential biological activity by modeling interactions with proteins. |
| Circular Dichroism (CD) | Absolute configuration of chiral centers, secondary structure of biomolecules. | Essential for determining the enantiopurity and studying the chiroptical properties of the sulfoxide. |
The synergy between advanced spectroscopic experiments and high-level computational modeling is key to accelerating the discovery and development of new applications for this compound and related compounds. researchgate.netresearchgate.net
Q & A
Q. What are the optimal synthetic routes for preparing 5-(Phenylsulfinyl)-1H-benzimidazol-2-amine, and how do reaction conditions influence yield?
Methodological Answer:
- Sulfinyl Group Introduction : The sulfinyl moiety can be introduced via oxidation of a thioether precursor using meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide in acetic acid. Reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 thioether:oxidizer) are critical to avoid overoxidation to sulfones .
- Benzimidazole Core Formation : Cyclization of o-phenylenediamine derivatives with thiourea or cyanogen bromide under acidic conditions (e.g., HCl/EtOH, reflux) yields the 2-aminobenzimidazole scaffold. Microwave-assisted synthesis (100–120°C, 30 min) improves efficiency compared to traditional reflux (6–8 hours) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (DMSO/water) achieves >95% purity.
Q. Which spectroscopic and crystallographic techniques are most reliable for structural confirmation of this compound?
Methodological Answer:
- NMR Analysis : NMR (DMSO-d₆) identifies the sulfinyl group (δ 2.8–3.2 ppm, SOPh) and benzimidazole NH/amine protons (δ 10.2–12.5 ppm). NMR confirms aromaticity (δ 110–150 ppm) and sulfinyl carbon (δ 55–60 ppm) .
- Mass Spectrometry : High-resolution ESI-MS provides exact mass (e.g., [M+H]⁺ at m/z 284.0824 for C₁₃H₁₂N₃OS⁺) to validate molecular formula .
- X-ray Crystallography : Single-crystal diffraction (Mo-Kα radiation, 296 K) resolves bond angles (e.g., C-S-O ≈ 106°) and confirms sulfinyl stereochemistry. Data-to-parameter ratios >15 ensure reliability .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of the sulfinyl and 2-amine groups?
Methodological Answer:
- Analog Synthesis : Replace the sulfinyl group with sulfonyl or thioether moieties to assess oxidation-state dependence. Modify the 2-amine with acyl or alkyl groups to evaluate hydrogen-bonding roles .
- Biological Assays : Test analogs against target enzymes (e.g., kinases, proteases) using fluorescence polarization or calorimetry. IC₅₀ values and binding kinetics (kₐₙₜ, kₒff) quantify potency .
- Computational Modeling : Docking (AutoDock Vina) and MD simulations (GROMACS) predict binding modes. Electrostatic potential maps highlight sulfinyl/amine interactions with active sites .
Q. How should researchers resolve contradictions in spectral data or biological activity between synthetic batches?
Methodological Answer:
- Batch Reproducibility : Ensure consistent oxidation conditions (e.g., strict temperature control during sulfinyl formation) to avoid sulfone byproducts. Use HPLC (C18 column, 0.1% TFA/ACN) to detect impurities >0.1% .
- Data Discrepancy Analysis :
- Spectral Mismatches : Compare NMR shifts with computational predictions (e.g., ACD/Labs or ChemDraw). Re-crystallize to exclude solvate effects .
- Bioactivity Variability : Validate assay conditions (e.g., ATP concentration in kinase assays) and use internal standards (e.g., staurosporine) to normalize results .
Q. What strategies optimize solubility and stability for in vivo studies of this compound?
Methodological Answer:
- Solubility Enhancement : Use co-solvents (10% DMSO/saline) or cyclodextrin inclusion complexes. LogP calculations (ChemAxon) guide hydrophilic/hydrophobic balance adjustments .
- Stability Profiling : Conduct pH-dependent degradation studies (pH 1–9, 37°C). LC-MS identifies degradation products (e.g., sulfone or hydrolyzed benzimidazole). Stabilize with antioxidants (0.1% BHT) in storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
